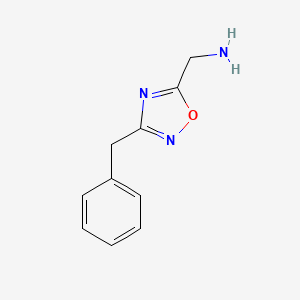
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine
描述
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This particular compound has a benzyl group attached to the oxadiazole ring, making it a unique and interesting molecule for various scientific research applications.
作用机制
Mode of Action
It is known that the compound is involved in a sequential condensation followed by tandem oxidative cyclization and rearrangement . This suggests that the compound may interact with its targets through a series of chemical reactions, leading to changes in the structure and function of the targets.
Biochemical Pathways
The compound is known to undergo a series of chemical reactions involving condensation, oxidative cyclization, and rearrangement These reactions could potentially affect various biochemical pathways, leading to downstream effects on cellular processes
Result of Action
Given the compound’s involvement in a series of chemical reactions , it is likely that its action results in structural and functional changes in its targets, potentially affecting various cellular processes
生化分析
Biochemical Properties
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound has shown interactions with bacterial enzymes, contributing to its antibacterial properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound’s inhibition of acetylcholinesterase can enhance cholinergic signaling, potentially improving cognitive functions. In bacterial cells, it disrupts essential enzymatic processes, leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity. This binding is facilitated by hydrogen bonding and hydrophobic interactions. The compound also affects gene expression by modulating transcription factors and signaling pathways involved in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing sustained biochemical activity. Prolonged exposure may lead to gradual degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as enhanced cognitive function and antibacterial activity. At high doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in target tissues. The compound’s distribution is influenced by factors such as lipid solubility and molecular size, affecting its pharmacokinetic properties .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, in neuronal cells, the compound localizes to synaptic vesicles, where it modulates neurotransmitter release. This localization is essential for its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine typically involves the condensation of benzyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement. One efficient method uses iodine as a catalyst to facilitate the reaction . The reaction conditions generally include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions include various substituted oxadiazoles and benzyl derivatives, which can be further utilized in different applications.
科学研究应用
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor for certain enzymes and proteins, making it useful in biochemical studies.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
相似化合物的比较
Similar Compounds
- (5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine
- (3-Benzyl-1,2,4-oxadiazol-5-yl)methylamine
- (5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine
Uniqueness
What sets (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine apart from similar compounds is its specific substitution pattern on the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
IUPAC Name |
(3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQASRVLTKCPNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424367 | |
| Record name | (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876715-43-4 | |
| Record name | (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


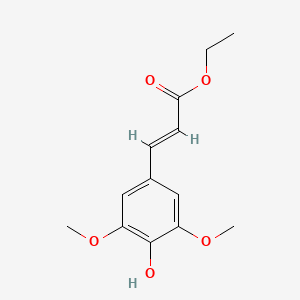
![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)

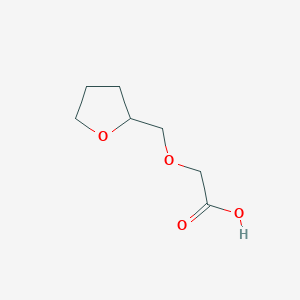
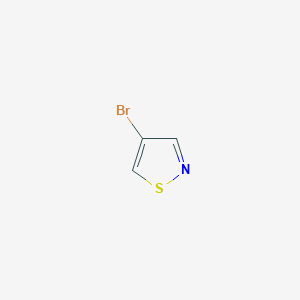
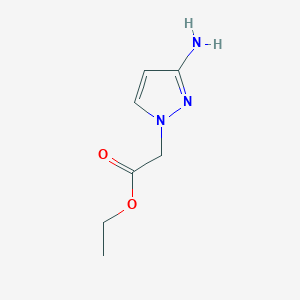
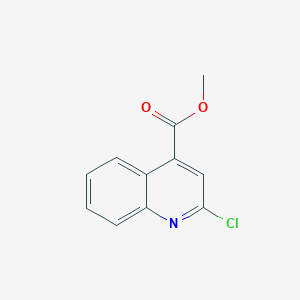

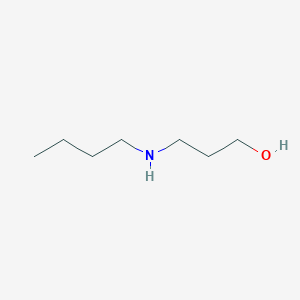
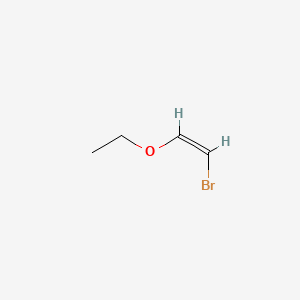
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)
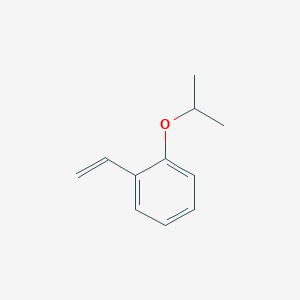
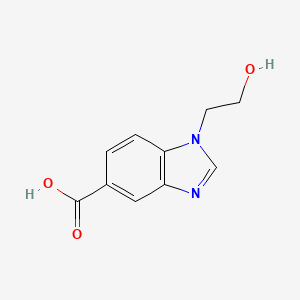
![(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol](/img/structure/B1276500.png)
